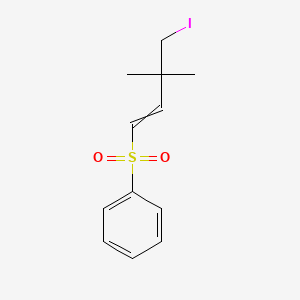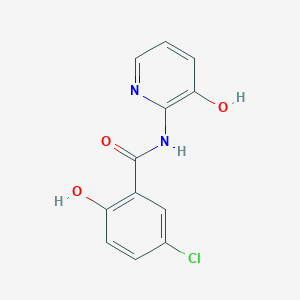
N~1~-tert-Butylhexane-1,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-tert-Butylhexane-1,6-diamine is an organic compound with the molecular formula C10H24N2. It is a diamine, meaning it contains two amine groups. This compound is often used in various chemical syntheses and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N~1~-tert-Butylhexane-1,6-diamine can be synthesized through a multi-step process. One common method involves the reaction of hexane-1,6-diamine with tert-butyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of N1-tert-Butylhexane-1,6-diamine often involves large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-tert-Butylhexane-1,6-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines and amides.
Scientific Research Applications
N~1~-tert-Butylhexane-1,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which N1-tert-Butylhexane-1,6-diamine exerts its effects involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with other molecules, influencing their reactivity and stability. This compound can also act as a nucleophile, participating in various chemical reactions that modify the structure and function of other molecules.
Comparison with Similar Compounds
Similar Compounds
Hexane-1,6-diamine: A simpler diamine with similar reactivity but lacks the tert-butyl group.
N-Butylhexane-1,6-diamine: Similar structure but with a butyl group instead of a tert-butyl group.
Uniqueness
N~1~-tert-Butylhexane-1,6-diamine is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and solubility. This makes it particularly useful in applications where selective reactivity is desired.
Properties
CAS No. |
836612-78-3 |
|---|---|
Molecular Formula |
C10H24N2 |
Molecular Weight |
172.31 g/mol |
IUPAC Name |
N'-tert-butylhexane-1,6-diamine |
InChI |
InChI=1S/C10H24N2/c1-10(2,3)12-9-7-5-4-6-8-11/h12H,4-9,11H2,1-3H3 |
InChI Key |
BVFRGWSYRFOYFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-2-[(3-iodophenyl)ethynyl]benzene](/img/structure/B14207757.png)
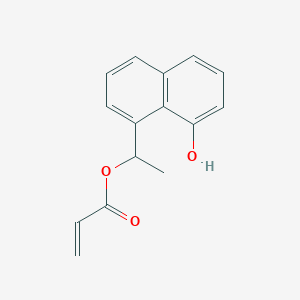
![Thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14207770.png)
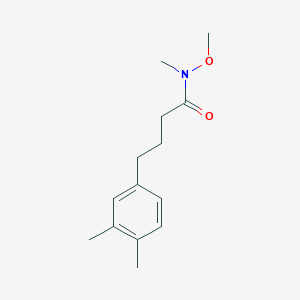
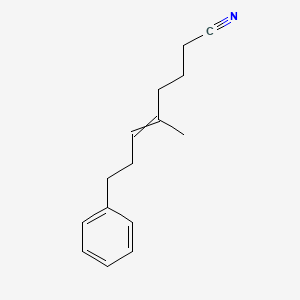
![N-[2-Bromo-2-(methanesulfonyl)ethyl]cyclohexanamine](/img/structure/B14207794.png)
![2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14207795.png)
![4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine](/img/structure/B14207797.png)
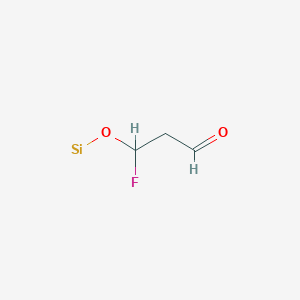

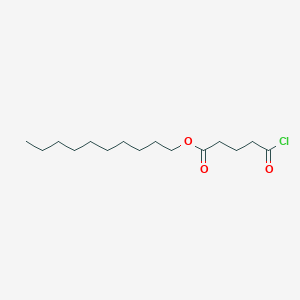
![1-{4-[2-(Benzenesulfinyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14207817.png)
